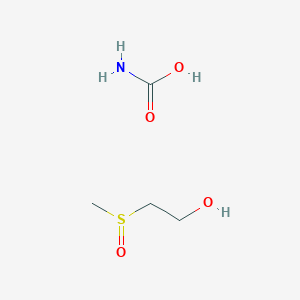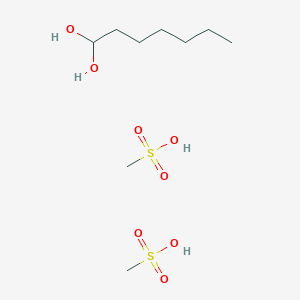
1-Butyl-3,3,4,4-tetramethylpyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Butyl-3,3,4,4-tetramethylpyrrolidine-2,5-dione is a heterocyclic compound with the molecular formula C12H21NO2 It is a derivative of pyrrolidine, characterized by the presence of butyl and tetramethyl groups attached to the pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions
1-Butyl-3,3,4,4-tetramethylpyrrolidine-2,5-dione can be synthesized through several methods. One common approach involves the reaction of 3,3,4,4-tetramethylpyrrolidine-2,5-dione with butyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the compound. The choice of solvents and reagents is optimized to minimize environmental impact and reduce production costs.
化学反应分析
Types of Reactions
1-Butyl-3,3,4,4-tetramethylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the butyl group, where nucleophiles like halides or alkoxides replace the butyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halides, ethers.
科学研究应用
1-Butyl-3,3,4,4-tetramethylpyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-butyl-3,3,4,4-tetramethylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its unique structure allows it to bind to target proteins with high affinity, modulating their activity and leading to desired therapeutic effects.
相似化合物的比较
Similar Compounds
3,3,4,4-Tetramethylpyrrolidine-2,5-dione: Lacks the butyl group, leading to different chemical properties and reactivity.
1-Butyl-3,3,4,4-tetramethylpyrrolidine-2-thione: Contains a sulfur atom instead of an oxygen atom, resulting in distinct chemical behavior.
Uniqueness
1-Butyl-3,3,4,4-tetramethylpyrrolidine-2,5-dione is unique due to the presence of both butyl and tetramethyl groups, which confer specific steric and electronic properties. These characteristics make it a valuable compound for various applications, distinguishing it from other similar molecules.
属性
CAS 编号 |
112537-71-0 |
|---|---|
分子式 |
C12H21NO2 |
分子量 |
211.30 g/mol |
IUPAC 名称 |
1-butyl-3,3,4,4-tetramethylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C12H21NO2/c1-6-7-8-13-9(14)11(2,3)12(4,5)10(13)15/h6-8H2,1-5H3 |
InChI 键 |
JOTMCGJCPJTIFL-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1C(=O)C(C(C1=O)(C)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[Methoxy(methyl)amino]propan-1-ol](/img/structure/B14298503.png)
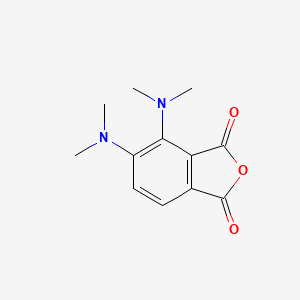
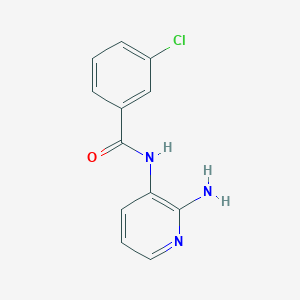
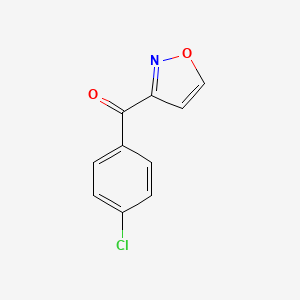
![Benzene, [(2,2,2-trifluoro-1-phenylethyl)thio]-](/img/structure/B14298547.png)
![5-Amino-3-methyl-1-phenyl-1H-furo[2,3-c]pyrazole-4-carboxamide](/img/structure/B14298549.png)


![Carbonic dihydrazide, bis[(4-bromophenyl)methylene]-](/img/structure/B14298570.png)

![Trimethyl{2-[(trimethylgermyl)methyl]phenyl}germane](/img/structure/B14298581.png)
![N-{[2-({2-[(Butylcarbamoyl)amino]-2-oxoethyl}disulfanyl)ethyl]carbamoyl}propanamide](/img/structure/B14298585.png)
